molecular formula C12H6ClN3O5 B2591684 8-chloro-1,3-dinitro-10H-phenoxazine CAS No. 105261-75-4

8-chloro-1,3-dinitro-10H-phenoxazine

Cat. No. B2591684
CAS RN: 105261-75-4
M. Wt: 307.65
InChI Key: RHCRPQSFUBUINC-UHFFFAOYSA-N
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Description

8-chloro-1,3-dinitro-10H-phenoxazine is a chemical compound with the molecular formula C12H6ClN3O5 and a molecular weight of 307.64614 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenoxazine core, which is a tricyclic compound containing two benzene rings fused to a central oxazine ring. This core is substituted at the 8-position with a chlorine atom and at the 1,3-positions with nitro groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found .

Scientific Research Applications

Catalysis and Ligand Properties

Research on the substituted nixantphos ligand shows the relevance of the phenoxazine ring system in catalysis. The structure displays chloro/bromo substitutional disorder and an intramolecular P⋯P distance critical for its application as a ligand in catalysis (Marimuthu, Bala, & Friedrich, 2008).

Chemical Characterization and Anticancer Activity

N-substituted phenoxazines have been synthesized to modulate multidrug resistance (MDR) in cancer chemotherapy, highlighting the chemical versatility and potential therapeutic applications of phenoxazine derivatives (Thimmaiah et al., 1992).

Cancer Chemoprevention

Phenoxazine derivatives have demonstrated significant cancer chemopreventive effects in vitro and in vivo models, indicating their potential as novel agents in cancer prevention (Azuine et al., 2004).

Photovoltaic Applications

Phenoxazine-based materials have been utilized in solar cells, showcasing their efficiency as hole-transport materials in perovskite-based solar cells and as photoactive donor materials in bulk heterojunction organic solar cells. This research underscores the adaptability of phenoxazine derivatives in enhancing the performance of photovoltaic devices (Cheng et al., 2015).

Environmental Impact and Mutagenicity Studies

Studies on the environmental impact and mutagenicity of phenoxazine and related compounds during water chlorination provide insights into their chemical fate and formation potentials, contributing to understanding their environmental safety (Sekizawa & Onodera, 2010).

properties

IUPAC Name

8-chloro-1,3-dinitro-10H-phenoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O5/c13-6-1-2-10-8(3-6)14-12-9(16(19)20)4-7(15(17)18)5-11(12)21-10/h1-5,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCRPQSFUBUINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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